molecular formula C7H4Cl2O2 B099714 2,3-Dichloro-4-hydroxybenzaldehyde CAS No. 16861-22-6

2,3-Dichloro-4-hydroxybenzaldehyde

Cat. No. B099714
CAS RN: 16861-22-6
M. Wt: 191.01 g/mol
InChI Key: GEORDJYJYUGGSO-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-hydroxybenzaldehyde is a chlorinated aromatic aldehyde with hydroxyl and aldehyde functional groups. The presence of these groups suggests that it may exhibit interesting chemical behavior such as hydrogen bonding and potential for various organic reactions.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2,3-Dichloro-4-hydroxybenzaldehyde, they do offer insights into related compounds. For instance, the synthesis of tert-butyl-hydroxylated di-tert-butyl-4-hydroxybenzaldehyde is achieved using an HBr-DMSO system as an effective oxidant, suggesting that similar oxidative conditions could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of related chlorinated hydroxybenzaldehydes has been studied using various spectroscopic techniques. For example, vibrational and ab initio studies of 2-chloro-3-hydroxybenzaldehyde and 3-chloro-4-hydroxybenzaldehyde have revealed the presence of strong hydrogen bonding, as evidenced by the significant absorption width of O-H stretching modes . This implies that 2,3-Dichloro-4-hydroxybenzaldehyde may also exhibit strong hydrogen bonding due to the hydroxyl group.

Chemical Reactions Analysis

The reactivity of chlorinated hydroxybenzaldehydes can be inferred from their functional groups. The aldehyde group is typically reactive towards nucleophiles, and the hydroxyl group can participate in hydrogen bonding and deprotonation reactions. The chloro substituents may also influence the reactivity of the compound by making the aromatic ring more electrophilic .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-Dichloro-4-hydroxybenzaldehyde can be deduced from studies on similar compounds. For instance, the spectroscopic studies of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde provide insights into the electronic structure and possible interactions due to the chloro and aldehyde groups . Additionally, the study of chlorinated 3,4-dihydroxybenzaldehydes using NMR spectroscopy suggests that the chloro and hydroxy groups significantly affect the electronic environment of the aromatic ring .

Scientific Research Applications

Chromatographic Analysis

2,3-Dichloro-4-hydroxybenzaldehyde and similar chlorinated hydroxybenzaldehydes have been studied in chromatographic analyses. They have been separated on non-polar capillary columns using various operating conditions, indicating their utility in analytical chemistry for separation and identification purposes (Korhonen & Knuutinen, 1984).

Organic Synthesis

In organic synthesis, 2,3-Dichloro-4-hydroxybenzaldehyde has been involved in reactions with various compounds. For example, its reactions with alkynes, alkenes, or allenes, catalyzed by rhodium, have been studied, highlighting its role in synthesizing diverse organic compounds (Kokubo et al., 1999).

Solid Phase Organic Synthesis

In solid phase organic synthesis, 2,3-Dichloro-4-hydroxybenzaldehyde has been explored as a linker for creating secondary amide derivatives, demonstrating its applicability in the development of various pharmaceuticals and chemicals (Swayze, 1997).

Structural Characterization

The compound's role in forming hydrazone compounds and their structural characterization using X-ray crystallography has been studied, showcasing its utility in the field of material science and chemistry (Wang, You, & Wang, 2011).

Catalysis

2,3-Dichloro-4-hydroxybenzaldehyde has been utilized in catalysis, such as in Cu(OAc)2-catalyzed reactions for functionalization of benzyl groups. This highlights its potential in catalytic processes in chemical manufacturing (Jiang et al., 2014).

Electrochemistry

In electrochemistry, films derived from 2,3-Dichloro-4-hydroxybenzaldehyde have been studied for their electrocatalytic activity, particularly in oxidation processes. This indicates its potential applications in developing new electrochemical sensors or devices (Pariente et al., 1996).

Environmental Transformation

The transformation of 2,3-Dichloro-4-hydroxybenzaldehyde by anaerobic bacteria has been examined, providing insights into environmental processes affecting this compound, crucial for understanding its behavior in natural settings (Neilson et al., 1988).

Safety And Hazards

2,3-Dichloro-4-hydroxybenzaldehyde is harmful if swallowed, causes skin irritation, and may cause serious eye irritation . It is also harmful if inhaled and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapours/spray . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,3-dichloro-4-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2O2/c8-6-4(3-10)1-2-5(11)7(6)9/h1-3,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEORDJYJYUGGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336008
Record name 2,3-dichloro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-4-hydroxybenzaldehyde

CAS RN

16861-22-6
Record name 2,3-dichloro-4-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dichloro-4-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared by reacting 2,3-dichloro-4-methoxybenzaldehyde (10 g, 49 mmol) with boron tribromide (147 ml of 1N solution in CH2Cl2, 147 mmol) according to method D to yield 11.3 g dark grey solid which is mainly the designed product indicated by 1H-NMR. It was triturated with 30% CHCl3 in hexane to give 3.6 g of grey solid as pure product. An analytical sample was afforded as white solid by reverse-phase preparative HPLC: mp 176-178° C.; 1H NMR (DMSO-d6): δ 7.10 (1H, d, J=8.68 Hz), 7.74 (1H, d, J=8.67 Hz), 10.16 (1H, s), 11.95 (1H, s); MS (ESI) m/z 189/191/193 (M−H)−, 193/191/195 (M+H)+.
Quantity
10 g
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reactant
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147 mL
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Synthesis routes and methods II

Procedure details

A solution of 5.51 g of boron tribromide in methylene chloride is added dropwise to a solution of 2.05 g of 2,3-dichloro-4-methoxybenzaldehyde in methylene chloride. The mixture is stirred at room temperature for 4 hours, poured into ice-water and then extracted with ethyl acetate. The extract is washed with water, dried and evaporated to remove solvent. 10% hydrochloric acid and methanol are added to the residue and the mixture is stirred for 3 hours under ice-cooling and extracted with ethyl acetate again. The extract is washed with water, dried and evaporated to remove solvent. The residue is crystallized with isopropyl ether to give 1.82 g of 4-hydroxy-2,3-dichlorobenzaldehyde.
Quantity
5.51 g
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reactant
Reaction Step One
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2.05 g
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reactant
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0 (± 1) mol
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[Compound]
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ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
IOO Korhonen, J Knuutinen - Journal of Chromatography A, 1984 - Elsevier
A mixture of all nine chlorinated 4-hydroxybenzaldehydes and the parent homologue was separated on a non-polar SE-30 capillary column using various isothermal and temperature-…
Number of citations: 12 www.sciencedirect.com
JJ Plattner, AKL Fung, JR Smital, CM Lee… - Journal of medicinal …, 1984 - ACS Publications
“These yields are for the amidomethylation/hydrolysis except where otherwise noted. 6All compounds gave satisfactory C, H, and N analyses.'The natriuretic potency of the compounds …
Number of citations: 7 pubs.acs.org
MH Abraham - Journal of Chromatography A, 1993 - Elsevier
The truncated solvation equation log SP = c + rR 2 + l log L 16 has been applied to a very large number of sets of gas—liquid chromatographic data on non-polar stationary phases. …
Number of citations: 152 www.sciencedirect.com
C Yang, R Edsall Jr, HA Harris, X Zhang… - Bioorganic & medicinal …, 2004 - Elsevier
A series of biphenyl carbaldehyde oximes (6) was prepared and shown to have significant selectivity for the estrogen receptor-β (ERβ). The exploitation of the oxime moiety as a …
Number of citations: 61 www.sciencedirect.com
P Molina, M Alajarin, A Vidal… - The Journal of …, 1991 - ACS Publications
Iminophosphoranes 4, derived from ethyl a-azido-2-(allyloxy)-3-methoxycinnamates, react with ketenes to give the corresponding ketene imines, which bythermal treatment at 150-160 …
Number of citations: 40 pubs.acs.org
HA Milane, G Ubeaud, TF Vandamme… - Bioorganic & medicinal …, 2004 - Elsevier
Hydroxyflavones in alkaline solutions show high free radical scavenging activities. Quercetin, one of these hydroxyflavones may be submitted to chemical reactions yielding a mixture of …
Number of citations: 23 www.sciencedirect.com
JB Bicking, WJ Holtz, LS Watson… - Journal of Medicinal …, 1976 - ACS Publications
to the presence of the benzo ring and the nature of the substituents on the benzo ring. Thus, when compounds exist as the open form in solution, they tend to cyclize under dehydration …
Number of citations: 38 pubs.acs.org

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